4-(N,N-dimethylsulfamoyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a sulfamoyl group, a furan ring, an amino group, and a pyrazolo[3,4-d]pyrimidin-1-yl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring and the pyrazolo[3,4-d]pyrimidin-1-yl group suggests that the compound could have interesting electronic and steric properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl group and the nonpolar furan ring could give the compound unique solubility properties .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide have been used in the synthesis of various azole, pyrimidine, pyran, and benzofuran derivatives. These processes involve reactions with N-nucleophiles and have led to the formation of a diverse array of compounds with potential biological activities (Farag et al., 2011).
Development of Anticancer Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives, related to the compound , have shown promising results in cytotoxicity tests against cancer cell lines (Rahmouni et al., 2016).
Antibacterial and Insecticidal Potential : Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. This indicates the possible use of similar compounds in pest control and infection management (Deohate & Palaspagar, 2020).
Diverse Biological Activities : Various derivatives of pyrazolo[3,4-d]pyrimidines have been studied for different biological activities, including antimicrobial, anticancer, and other potential therapeutic effects. This demonstrates the wide range of applications these compounds can have in medicinal chemistry (Bondavalli et al., 1992).
Applications in Drug Development
Anti-Tumor Activities : Studies have shown that certain pyrazolopyrimidines derivatives possess anti-tumor properties, highlighting their potential in developing cancer treatments. This area of research is significant for compounds related to this compound (Nassar et al., 2015).
Antiviral Properties : Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for antiviral activities, particularly against bird flu influenza (H5N1). This suggests potential uses of similar compounds in treating viral infections (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4S/c1-27(2)33(30,31)17-7-5-15(6-8-17)21(29)22-9-10-28-20-18(13-26-28)19(24-14-25-20)23-12-16-4-3-11-32-16/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,22,29)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYOFPDPTVJOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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